molecular formula C11H12N2O B14769116 (R)-2-(Pyrrolidin-3-yloxy)benzonitrile CAS No. 900512-37-0

(R)-2-(Pyrrolidin-3-yloxy)benzonitrile

Cat. No.: B14769116
CAS No.: 900512-37-0
M. Wt: 188.23 g/mol
InChI Key: VKMTWOYNRLOFJE-SNVBAGLBSA-N
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Description

®-2-(Pyrrolidin-3-yloxy)benzonitrile is a chiral organic compound that features a pyrrolidine ring attached to a benzonitrile moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-3-yloxy)benzonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Ether Formation: The pyrrolidine ring is then coupled with a benzonitrile derivative through an etherification reaction. This can be achieved using reagents such as sodium hydride (NaH) and an appropriate solvent like dimethylformamide (DMF).

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods for ®-2-(Pyrrolidin-3-yloxy)benzonitrile would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the pyrrolidine ring or the benzonitrile moiety.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring or benzonitrile.

    Reduction: Amino derivatives of the benzonitrile moiety.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-3-yloxy)benzonitrile would depend on its specific interactions with molecular targets. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Pyrrolidin-3-yloxy)benzonitrile: The enantiomer of the compound, which may have different biological activities.

    2-(Pyrrolidin-3-yloxy)benzonitrile: The racemic mixture of the compound.

    Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different substituents.

Uniqueness

®-2-(Pyrrolidin-3-yloxy)benzonitrile is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds.

Properties

CAS No.

900512-37-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]oxybenzonitrile

InChI

InChI=1S/C11H12N2O/c12-7-9-3-1-2-4-11(9)14-10-5-6-13-8-10/h1-4,10,13H,5-6,8H2/t10-/m1/s1

InChI Key

VKMTWOYNRLOFJE-SNVBAGLBSA-N

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=CC=C2C#N

Canonical SMILES

C1CNCC1OC2=CC=CC=C2C#N

Origin of Product

United States

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